1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea, also known as FIU, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Fluorescence Studies and Biological Evaluation
Synthesis and Fluorescence Studies : Novel fluorophores have been synthesized and evaluated for their fluorescence properties in different organic solvents and aqueous solutions. These fluorophores showed good fluorescence signals and higher hybridization affinity than unlabelled oligodeoxyribonucleotides, suggesting their potential application in labeling and detecting nucleic acids (Singh & Singh, 2007).
Novel Urea and Bis-urea Derivatives : A series of compounds with urea or bis-urea functionalities bridged by hydroxyphenyl or halogenphenyl substituents were synthesized and showed significant antiproliferative effects against various cancer cell lines. Some derivatives exhibited strong activity against breast carcinoma MCF-7 cell line, indicating their potential as lead compounds in the development of breast carcinoma drugs (Perković et al., 2016).
Antagonistic Activity and Antiprostate Cancer Agents
Isoquinoline and Quinazoline Urea Analogues : Research into isoquinoline and quinazoline urea derivatives has shown that they bind to human adenosine A(3) receptors, with certain substitutions increasing affinity. This work contributes to the development of potent and selective human adenosine A(3) receptor antagonists, which could be useful tools in further characterization of this receptor (van Muijlwijk-Koezen et al., 2000).
Tetrahydroisoquinoline-Derived Urea Derivatives : These compounds were identified as selective TRPM8 channel receptor antagonists, with implications for reducing the growth of LNCaP prostate cancer cells. The study highlights the potential of these derivatives as antiprostate cancer agents, linking their activity to TRPM8 inhibition (De Petrocellis et al., 2016).
Synthesis and Characterization of Novel Compounds
- Synthesis of Novel Fluorophores : Research has led to the synthesis of highly fluorescent compounds that have been successfully attached to nucleosides and used to synthesize labeled oligonucleotides. These compounds show considerable fluorescence, underscoring their utility in biochemical assays and research (Singh & Singh, 2006).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-13(2)19(25)24-11-3-4-14-12-17(9-10-18(14)24)23-20(26)22-16-7-5-15(21)6-8-16/h5-10,12-13H,3-4,11H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWHEEYJEINSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.